2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperidine ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Next, the piperidine ring is introduced through a nucleophilic substitution reaction. The benzyl group is added to the piperidine nitrogen via a reductive amination reaction using benzyl chloride and a reducing agent such as sodium cyanoborohydride.
Finally, the acetamide group is attached through an acylation reaction. The quinoline derivative is reacted with p-tolyl isocyanate in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with sodium cyanoborohydride for reductive amination.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Scientific Research Applications
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with receptor sites, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Acetamide derivatives: Compounds like acetanilide and paracetamol, which contain the acetamide functional group.
Uniqueness
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is unique due to its combination of a quinoline core, a piperidine ring, and an acetamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and related research findings.
Molecular Characteristics
- Molecular Formula : C30H31N3O2
- Molecular Weight : 465.6 g/mol
- CAS Number : 921860-79-9
Structural Features
The compound features a quinoline core, a piperidine ring, and a p-tolyl acetamide moiety. These structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in neurological processes.
Preliminary studies indicate that This compound may exhibit anti-inflammatory and analgesic properties. Molecular docking studies suggest that the compound can effectively bind to specific receptors or enzymes, potentially modulating their activity to produce therapeutic effects .
Pharmacological Effects
Several studies have highlighted the compound's potential as a multitarget agent in treating neurological disorders. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in Alzheimer's disease pathology . The selectivity towards BChE over AChE may reduce side effects associated with cholinergic therapies.
Comparative Activity Table
Study on Cholinesterase Inhibition
In a study investigating the cholinesterase inhibitory activity of various compounds, This compound was found to exhibit significant inhibition of both AChE and BChE. The results indicated that it could potentially mitigate the progression of Alzheimer's disease by preventing acetylcholine breakdown, thus enhancing cholinergic transmission .
Molecular Docking Studies
Molecular docking simulations have demonstrated that the compound can fit into the active sites of AChE and BChE effectively. This binding affinity suggests that it may not only inhibit these enzymes but also influence their conformational states, leading to altered enzymatic activity .
Potential for Drug Development
The unique structural features of This compound make it a valuable candidate for further development in drug discovery programs targeting neurodegenerative diseases. Its ability to modulate multiple biological targets positions it as a promising lead compound for multitarget therapies .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O2/c1-22-10-13-26(14-11-22)31-29(34)21-35-27-9-5-8-25-12-15-28(32-30(25)27)33-18-16-24(17-19-33)20-23-6-3-2-4-7-23/h2-15,24H,16-21H2,1H3,(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXBALCKCOLHIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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